molecular formula C22H22N8O B2622273 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide CAS No. 1396845-89-8

2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide

Cat. No.: B2622273
CAS No.: 1396845-89-8
M. Wt: 414.473
InChI Key: MTQBOXJXLXSQRM-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide is a complex organic compound that belongs to the class of benzimidazoles These compounds are characterized by a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like toluene and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide apart is its unique combination of the benzimidazole, pyridine, and piperazine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O/c31-21(15-30-16-26-18-5-1-2-6-19(18)30)27-17-13-24-22(25-14-17)29-11-9-28(10-12-29)20-7-3-4-8-23-20/h1-8,13-14,16H,9-12,15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQBOXJXLXSQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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